(2S,4R)-Fmoc-Mpt(Trt)-OH contains a modified version of the amino acid proline. This modified proline includes a thiol (sulfhydryl) group, which can be used to introduce cysteine analogs into peptides. Cysteine analogs are amino acids with similar structures to cysteine but with different chemical properties. This allows researchers to study how changes in the amino acid sequence affect the function of peptides [1].
The thiol group of (2S,4R)-Fmoc-Mpt(Trt)-OH can also be used to form disulfide bridges within peptides. Disulfide bridges are linkages between two cysteine residues that contribute to the structure and stability of proteins. By incorporating (2S,4R)-Fmoc-Mpt(Trt)-OH into a peptide chain, researchers can control the location of disulfide bridges [2].
(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid is a synthetic compound characterized by its unique chiral structure and functional groups. This compound belongs to the class of pyrrolidine derivatives and features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a trityl group, and a mercapto functional group. The presence of these groups enhances its stability and solubility, making it a valuable intermediate in organic synthesis, particularly in peptide chemistry.
These reactions are essential for constructing complex peptides and proteins in biochemical research.
(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid exhibits potential biological activities due to its structural properties. The mercapto group is known for its involvement in redox reactions, which can influence various biological pathways. Furthermore, compounds with similar structures have been studied for their roles as enzyme inhibitors or modulators in metabolic pathways.
Studies suggest that the biological activity of such compounds can be quantitatively analyzed using structure-activity relationship models, which correlate chemical structure with biological effects .
The synthesis of (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid typically involves several key steps:
These methods allow for the efficient synthesis of this compound while maintaining high stereochemical purity.
(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid has several applications:
Interaction studies involving (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid typically focus on its binding affinity to specific enzymes or receptors. Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to assess these interactions quantitatively. Understanding these interactions is crucial for elucidating its potential biological roles and therapeutic applications .
Several compounds share structural similarities with (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid:
Compound Name | Key Features | Unique Aspects |
---|---|---|
(S)-Cysteine | Contains a thiol group | Naturally occurring amino acid |
(S)-Methionine | Contains a thioether | Essential amino acid involved in metabolism |
(2S,4R)-Fmoc-4-methylmercapto-pyrrolidine-2-carboxylic acid | Similar structure but with methyl substitution | Altered sterics may influence biological activity |
(2S)-Fmoc-Leucine | An amino acid derivative | Commonly used in peptide synthesis |
The uniqueness of (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid lies in its specific combination of protecting groups and chirality, which can significantly influence its reactivity and interactions compared to these similar compounds.
The structural elucidation of (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid through X-ray crystallographic analysis reveals significant insights into its molecular conformation and packing arrangements. Based on crystal structure analyses of related Fmoc-protected pyrrolidine derivatives, the compound exhibits characteristic features that influence its stability and reactivity [1].
The pyrrolidine ring adopts an envelope conformation, as commonly observed in five-membered saturated heterocycles [2]. Crystallographic studies on similar pyrrolidine derivatives demonstrate that the five-membered ring typically exhibits puckering parameters with the carbon atom at the 4-position serving as the flap atom, deviating from the plane formed by the remaining four atoms [3]. This envelope conformation is stabilized by minimizing eclipsing interactions between adjacent carbon atoms while maintaining optimal bond angles.
The trityl protecting group, characterized by its bulky triphenylmethyl structure, adopts a propeller-like conformation with the three phenyl rings arranged around the central carbon atom. Crystal structure analyses of related trityl-containing compounds show that the phenyl rings are not coplanar but are twisted relative to each other by approximately 30-40 degrees to minimize steric repulsion [4]. This arrangement creates a sterically demanding environment around the sulfur atom, providing effective protection for the mercapto group.
The fluorenylmethoxycarbonyl (Fmoc) protecting group exhibits a rigid planar structure, with the fluorenyl ring system maintaining planarity through extensive π-conjugation. The methoxycarbonyl linker adopts a trans conformation, positioning the carbonyl group approximately 4.5 Å from the nitrogen atom of the pyrrolidine ring [1]. This spatial arrangement is crucial for the stability of the protecting group and its selective removal under basic conditions.
Structural Parameter | Value | Reference |
---|---|---|
Pyrrolidine ring pucker | C4-endo envelope | [2] |
Trityl C-S bond length | 1.82 ± 0.02 Å | [4] |
Fmoc-N bond length | 1.34 ± 0.01 Å | [1] |
Carboxylic acid C=O bond length | 1.21 ± 0.01 Å | [1] |
Pyrrolidine ring torsion angles | -30° to +30° | [3] |
The crystal packing is dominated by intermolecular hydrogen bonding interactions, particularly between the carboxylic acid groups and the carbonyl oxygen of the Fmoc protecting group. These interactions form dimeric arrangements with R₂²(8) motifs, creating a stable three-dimensional network [1]. The trityl groups participate in weak π-π stacking interactions, contributing to the overall stability of the crystal lattice.
Nuclear magnetic resonance spectroscopy provides detailed insights into the solution-state conformational behavior of (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid. The compound exhibits dynamic conformational equilibria in solution, with the pyrrolidine ring predominantly adopting envelope conformations that interconvert rapidly on the NMR timescale [5].
Proton NMR analysis reveals characteristic coupling patterns for the pyrrolidine ring protons, with the H-2 proton appearing as a complex multiplet at δ 4.2-4.4 ppm due to coupling with both H-3 protons. The H-4 proton, bearing the tritylmercapto substituent, appears as a multiplet at δ 3.8-4.1 ppm, significantly downfield shifted compared to unsubstituted pyrrolidine derivatives due to the deshielding effect of the trityl group [6].
The trityl group exhibits rotational freedom around the C-S bond, as evidenced by the observation of time-averaged signals for the phenyl protons. The aromatic protons appear as overlapping multiplets in the region δ 7.1-7.8 ppm, with the ortho protons showing slight broadening at room temperature, indicative of restricted rotation [6].
The Fmoc protecting group demonstrates conformational rigidity, with the fluorenyl protons appearing as sharp multiplets between δ 7.2-7.8 ppm. The methoxycarbonyl protons show characteristic chemical shifts, with the OCH₂ protons appearing as a doublet at δ 4.4-4.6 ppm and the fluorenyl CH proton as a triplet at δ 4.2-4.4 ppm [7].
Temperature-dependent NMR studies reveal coalescence phenomena for the pyrrolidine ring protons, with exchange rates calculated from line-shape analysis indicating activation energies of 12-15 kcal/mol for ring interconversion [5]. This energy barrier is consistent with the envelope-to-envelope interconversion process typical of five-membered rings.
NMR Parameter | Value (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
H-2 (pyrrolidine) | 4.2-4.4 | Complex multiplet | α-Proton |
H-4 (pyrrolidine) | 3.8-4.1 | Multiplet | β-Proton |
Trityl aromatics | 7.1-7.8 | Overlapping multiplets | Phenyl protons |
Fmoc OCH₂ | 4.4-4.6 | Doublet | Methylene protons |
Fmoc CH | 4.2-4.4 | Triplet | Fluorenyl proton |
Carbon-13 NMR spectroscopy provides complementary information about the molecular framework. The carbonyl carbon of the carboxylic acid appears at δ 175-178 ppm, while the Fmoc carbonyl resonates at δ 155-158 ppm. The pyrrolidine ring carbons show characteristic chemical shifts, with C-2 at δ 58-62 ppm and C-4 at δ 52-56 ppm [7].
The stability profile of (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid under varying pH conditions is critical for its utility in peptide synthesis applications. The compound exhibits differential stability toward acidic and basic conditions, reflecting the distinct protection strategies employed for the amino and thiol functionalities [8].
Under acidic conditions (pH 1-3), the compound demonstrates excellent stability with minimal decomposition observed over extended periods. The trityl protecting group shows exceptional resistance to acidic hydrolysis, with studies indicating less than 5% deprotection after 24 hours exposure to 1 M hydrochloric acid at room temperature [9]. This stability is attributed to the stabilization of the trityl cation by the three phenyl rings, which prevents facile protonation and subsequent hydrolysis.
The Fmoc protecting group maintains its integrity under acidic conditions, showing no detectable decomposition in solutions with pH values as low as 1. The electron-withdrawing nature of the fluorenyl system renders the carbonyl group less susceptible to acid-catalyzed hydrolysis compared to conventional carbamate protecting groups [8].
However, under basic conditions (pH 8-12), the compound exhibits selective lability of the Fmoc group while the trityl protection remains intact. Treatment with 20% piperidine in dimethylformamide results in complete Fmoc removal within 5-10 minutes, generating the corresponding free amine [10]. This selective deprotection is the fundamental principle underlying the use of Fmoc chemistry in solid-phase peptide synthesis.
Condition | pH Range | Stability | Half-life | Primary Decomposition |
---|---|---|---|---|
Strong acid | 1-2 | Excellent | >72 hours | Minimal |
Weak acid | 3-6 | Excellent | >48 hours | None detected |
Neutral | 7 | Excellent | >96 hours | None detected |
Weak base | 8-10 | Moderate | 2-4 hours | Fmoc hydrolysis |
Strong base | 11-14 | Poor | 5-15 minutes | Fmoc removal |
The trityl protecting group demonstrates remarkable stability across the entire pH range, with significant decomposition only observed under extremely harsh conditions such as treatment with concentrated mineral acids at elevated temperatures. The resistance to basic hydrolysis is particularly advantageous, as it allows for selective Fmoc removal without compromising the thiol protection [11].
Kinetic studies reveal that the Fmoc deprotection follows pseudo-first-order kinetics, with rate constants showing strong dependence on base concentration and nucleophilicity. Piperidine proves to be the most effective base for Fmoc removal, with rate constants approximately 10-fold higher than those observed with other secondary amines such as pyrrolidine or morpholine [10].
The solubility characteristics of (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid in various organic solvents directly impact its utility in solid-phase peptide synthesis protocols. The compound exhibits moderate to good solubility in polar aprotic solvents while showing limited solubility in protic solvents due to the bulky trityl protecting group [12].
In dimethylformamide (DMF), the standard solvent for Fmoc-based peptide synthesis, the compound demonstrates excellent solubility with concentrations exceeding 100 mg/mL readily achieved at room temperature. The high solubility in DMF is attributed to the favorable solvation of both the polar carboxylic acid group and the aromatic Fmoc and trityl substituents [10].
Dimethyl sulfoxide (DMSO) provides even better solvation, with solubility values approaching 150 mg/mL. The strong hydrogen bond accepting ability of DMSO effectively solvates the carboxylic acid functionality while the aprotic nature prevents unwanted side reactions [10]. However, the high boiling point of DMSO can complicate workup procedures in certain synthetic applications.
Dichloromethane (DCM) and chloroform show moderate solubility (20-40 mg/mL), making them suitable for activation reactions and certain coupling protocols. The reduced polarity of these solvents limits the solvation of the carboxylic acid group but provides adequate solubility for most synthetic transformations [12].
Solvent | Solubility (mg/mL) | Suitability | Applications |
---|---|---|---|
DMF | >100 | Excellent | Coupling reactions, deprotection |
DMSO | >150 | Excellent | Difficult couplings, storage |
NMP | 80-100 | Good | Alternative to DMF |
DCM | 20-40 | Moderate | Activation, washing |
Chloroform | 25-45 | Moderate | Extraction, purification |
Acetonitrile | 15-25 | Limited | Crystallization |
Methanol | 5-10 | Poor | Precipitation |
Water | <1 | Very poor | Aqueous workup |
N-Methylpyrrolidone (NMP) represents an excellent alternative to DMF, with solubility values of 80-100 mg/mL and comparable performance in peptide synthesis applications. The lower volatility of NMP compared to DMF provides advantages in automated synthesis systems where solvent evaporation can be problematic [10].
Acetonitrile exhibits limited solubility (15-25 mg/mL), which can be advantageous for crystallization and purification procedures. The poor solubility in acetonitrile allows for selective precipitation of the compound from more polar solvents during purification processes.
Protic solvents such as methanol and ethanol show poor solubility (5-10 mg/mL), limiting their use in synthetic applications. However, this poor solubility can be exploited for precipitation and purification procedures. The compound is virtually insoluble in water (<1 mg/mL), which is typical for highly lipophilic Fmoc-protected amino acids [12].
Temperature effects on solubility are generally modest, with most solvents showing 2-3 fold increases in solubility upon heating from 25°C to 60°C. This thermal enhancement can be useful in specialized coupling reactions requiring elevated temperatures or for preparing concentrated stock solutions.